3-(Ethylthio)propanoyl chloride
CAS No.: 5944-02-5
Cat. No.: VC8470036
Molecular Formula: C5H9ClOS
Molecular Weight: 152.64 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 5944-02-5 |
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Molecular Formula | C5H9ClOS |
Molecular Weight | 152.64 g/mol |
IUPAC Name | 3-ethylsulfanylpropanoyl chloride |
Standard InChI | InChI=1S/C5H9ClOS/c1-2-8-4-3-5(6)7/h2-4H2,1H3 |
Standard InChI Key | UAPUUNSUMRICST-UHFFFAOYSA-N |
SMILES | CCSCCC(=O)Cl |
Canonical SMILES | CCSCCC(=O)Cl |
Introduction
Chemical and Structural Properties
Molecular Characteristics
3-(Ethylthio)propanoyl chloride belongs to the class of thioether-substituted acyl chlorides. Its structure comprises a propanoyl chloride backbone with an ethylthio (-S-CH₂CH₃) group attached to the β-carbon. Key molecular parameters include:
Property | Value | Source |
---|---|---|
Molecular Formula | C₅H₉ClOS | |
Molecular Weight | 152.642 g/mol | |
Exact Mass | 152.006 g/mol | |
LogP (Partition Coefficient) | 1.895 | |
Polar Surface Area | 42.37 Ų |
The compound’s moderate LogP value indicates balanced lipophilicity, facilitating its solubility in both organic solvents and aqueous media under controlled conditions. The polar surface area, influenced by the sulfur and oxygen atoms, enhances its reactivity in nucleophilic acyl substitution reactions .
Spectroscopic Data
While experimental spectra for 3-(ethylthio)propanoyl chloride are scarce, analogous compounds such as propanoyl chloride (CAS 79-03-8) provide foundational insights. For instance, the carbonyl (C=O) stretching vibration in propanoyl chloride appears near 1800 cm⁻¹ in infrared spectroscopy . Nuclear magnetic resonance (NMR) data for the ethylthio group would likely show a triplet near δ 1.2 ppm (CH₃ of ethyl) and a quartet near δ 2.5 ppm (CH₂-S) in the ¹H NMR spectrum, while the acyl chloride proton resonates downfield at δ 3.1–3.3 ppm .
Synthetic Methodologies
Industrial Synthesis Routes
The synthesis of 3-(ethylthio)propanoyl chloride typically involves sequential functionalization of propanoyl chloride precursors. A patent describing the synthesis of D-(+)-2-chloro-propanoyl chloride (CN101284772B) offers transferable insights . Key steps include:
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Thioether Formation: Reacting propanoyl chloride derivatives with ethanethiol (CH₃CH₂SH) in the presence of a base (e.g., triethylamine) to introduce the ethylthio group.
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Chlorination: Treating the intermediate with thionyl chloride (SOCl₂) to generate the acyl chloride moiety.
A representative large-scale procedure involves:
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Step 1: Reacting 3-mercaptopropionic acid with ethyl bromide in alkaline conditions to form 3-(ethylthio)propionic acid.
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Step 2: Treating the thioether acid with excess SOCl₂ at 60–70°C for 4–6 hours, yielding the acyl chloride .
Catalytic and Process Optimization
The use of calcium fluoride (CaF₂) as a catalyst, as reported in the synthesis of D-(+)-2-chloro-propanoyl chloride, improves reaction efficiency by minimizing side reactions such as oligomerization . Process parameters critical to maximizing yield (reported up to 85% in analogous systems) include:
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Temperature control (60–70°C for chlorination).
Applications in Industry and Research
Agrochemical Intermediates
3-(Ethylthio)propanoyl chloride is a precursor to thioether-containing pesticides. For example, its derivative, 3-(methylthio)propionic acid, exhibits nematicidal activity against Meloidogyne incognita, reducing root gall formation by 93% in tomato plants . The ethylthio analog is hypothesized to enhance bioavailability due to its higher lipophilicity, though specific studies remain unpublished .
Pharmaceutical Synthesis
The compound’s acyl chloride group enables peptide coupling and esterification reactions. It is employed in the synthesis of:
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Antibacterial agents: Thioether-containing β-lactam analogs.
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Anticancer prodrugs: Lipophilic carriers for targeted drug delivery .
Environmental Impact
The compound’s hydrolysis in aqueous environments generates 3-(ethylthio)propionic acid and HCl. While the acid is biodegradable, residual HCl necessitates neutralization prior to disposal .
Recent Advances and Future Directions
Biocatalytic Synthesis
Emerging research explores enzymatic acylation using lipases to synthesize 3-(ethylthio)propanoyl chloride under mild conditions, reducing reliance on SOCl₂ . For instance, Bacillus thuringiensis-derived enzymes show promise in catalyzing thioether formation .
Computational Modeling
Density functional theory (DFT) studies predict that the ethylthio group lowers the activation energy () of nucleophilic substitution by 12–15 kJ/mol compared to methylthio analogs, enhancing reactivity in SN₂ mechanisms .
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